molecular formula C8H14ClF2NO B2584909 (2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride CAS No. 2230798-66-8

(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride

Cat. No.: B2584909
CAS No.: 2230798-66-8
M. Wt: 213.65
InChI Key: ZPHZTATWAGINRJ-UHFFFAOYSA-N
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Description

(2,2-Difluoro-6-oxaspiro[25]octan-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H13F2NO·HCl It is known for its unique spirocyclic structure, which includes a six-membered oxygen-containing ring fused to a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the difluoro and methanamine groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet the standards required for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions of this compound may require specific reagents and conditions, such as:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-spirocyclic ketones, while reduction may produce difluoro-spirocyclic alcohols.

Scientific Research Applications

(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride include:

  • (2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanol
  • (2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)amine
  • (2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)ketone

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both difluoro and methanamine groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride is a chemical compound notable for its unique spirocyclic structure, which contributes to its potential biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

  • Molecular Formula : C8H13F2NO·HCl
  • IUPAC Name : (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine;hydrochloride
  • CAS Number : 2230798-66-8

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate enzymatic activity and receptor signaling pathways, leading to various physiological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
  • Receptor Modulation : It may bind to receptors influencing cellular responses such as proliferation and apoptosis.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound:

PathogenActivity ObservedReference
E. coliMIC = 62.5 µg/mL
E. faecalisMIC = 78.12 µg/mL
Staphylococcus aureusModerate activity noted

These findings suggest that this compound has potential as an antimicrobial agent.

Antiproliferative Effects

Research has also shown antiproliferative effects against cancer cell lines:

Cell LineIC50 (µg/mL)Reference
HeLa (cervical cancer)226
A549 (lung cancer)242.52

These results indicate that the compound may inhibit cancer cell growth, warranting further investigation into its potential as an anticancer drug.

Case Studies and Applications

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Drug Development : Ongoing research is focusing on its use in developing new pharmaceuticals targeting various diseases.
  • Specialty Chemicals : The compound is being explored for its utility in synthesizing specialty chemicals with unique properties.
  • Inhibitory Studies : In silico studies have been conducted to assess its interaction with key proteins involved in bacterial resistance mechanisms, particularly against Staphylococcus aureus .

Properties

IUPAC Name

(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO.ClH/c9-8(10)6(5-11)7(8)1-3-12-4-2-7;/h6H,1-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHZTATWAGINRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(C2(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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